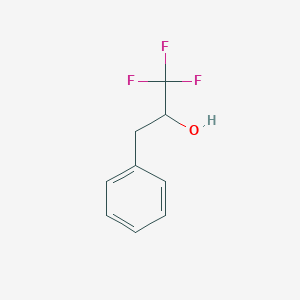

1,1,1-Trifluoro-3-phenylpropan-2-ol

Beschreibung

Overview of Organofluorine Compounds in Modern Organic Chemistry

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a vital and expanding area of modern chemical science. wikipedia.orgnumberanalytics.com The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small atomic size (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. chinesechemsoc.orgbeilstein-journals.orgnih.gov

These modifications have led to the widespread application of organofluorine compounds in numerous sectors, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. wikipedia.orgnumberanalytics.comworktribe.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The introduction of fluorine can enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins, making it a powerful tool in drug discovery and design. acs.orgnih.gov

Importance of Trifluoromethylated Alcohols as Synthons and Scaffolds

Among the various classes of organofluorine compounds, those bearing a trifluoromethyl (CF₃) group are particularly significant. The CF₃ group is known for its strong electron-withdrawing nature and high lipophilicity, which can dramatically influence a molecule's properties. mdpi.com Trifluoromethylated alcohols, also known as trifluoromethyl carbinols, have emerged as exceptionally versatile building blocks, or synthons, for organic synthesis. nih.govmdpi.com

These compounds feature both a reactive hydroxyl (-OH) group, which can be readily modified, and the chemically robust CF₃ group. This dual functionality makes them ideal starting points for constructing more complex, highly functionalized fluorinated molecules. bohrium.com Chiral α-trifluoromethyl alcohols, in particular, are valuable for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.com Their applications extend to being key intermediates for bioactive molecules, chiral ligands for asymmetric catalysis, and components in materials science. nih.govacs.org The synthesis of these alcohols is often achieved through methods like the nucleophilic trifluoromethylation of carbonyl compounds using reagents such as (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent). nih.govorganic-chemistry.org

Historical Context of 1,1,1-Trifluoro-3-phenylpropan-2-ol within Fluoroorganic Chemistry

The history of organofluorine chemistry dates back to the 19th century, long before elemental fluorine was isolated by Henri Moissan in 1886. numberanalytics.comnih.govlew.ro Early syntheses, such as the preparation of methyl fluoride (B91410) in 1835 and the first halogen exchange reaction by Alexander Borodin in 1862, laid the groundwork for the field. nih.gov Significant progress was made throughout the 20th century, spurred by developments like the Schiemann reaction for preparing fluoroaromatic compounds and the demands of the Manhattan Project during World War II, which required large-scale production of fluorine for uranium enrichment. nih.govlew.ro

The compound this compound is a specific example of a trifluoromethylated alcohol that has garnered interest as a chiral building block. Its synthesis is typically achieved through the reduction of its corresponding ketone, 1,1,1-Trifluoro-3-phenylpropan-2-one. The development of asymmetric methods to produce specific stereoisomers of this alcohol has been a focus of research, reflecting the broader trend in fluoroorganic chemistry towards precise stereocontrol. nih.gov These synthetic efforts contribute to the expanding toolkit available to chemists for creating sophisticated fluorinated molecules for a wide range of applications.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | 1-Phenyl-3,3,3-trifluoro-2-propanol | C₉H₉F₃O |

| 1,1,1-Trifluoro-3-phenylpropan-2-one | 1-Phenyl-3,3,3-trifluoroacetone | C₉H₇F₃O |

| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash reagent, TMS-CF₃ | C₄H₉F₃Si |

| Methyl fluoride | Fluoromethane | CH₃F |

Chemical Properties of this compound and its Precursor

The following table outlines key chemical properties for this compound and its direct synthetic precursor, 1,1,1-Trifluoro-3-phenylpropan-2-one.

| Property | This compound | 1,1,1-Trifluoro-3-phenylpropan-2-one |

| CAS Number | 352-24-9 | 350-92-5 sigmaaldrich.comscbt.com |

| Molecular Weight | 190.16 g/mol | 188.15 g/mol sigmaaldrich.com |

| Molecular Formula | C₉H₉F₃O | C₉H₇F₃O sigmaaldrich.com |

| Density | ~1.25 g/mL | 1.22 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 88-90 °C / 15 mmHg | 51-52 °C / 2 mmHg sigmaaldrich.com |

| Refractive Index | n20/D ~1.459 | n20/D 1.444 sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLNTYTTUCHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381806 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-72-3 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Phenylpropan 2 Ol and Its Analogs

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation is a prominent method for introducing a CF3 group. nih.gov This typically involves a trifluoromethylating reagent and an activator that generates a nucleophilic "CF3-" equivalent, which then attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone. semanticscholar.org

Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a versatile and widely used reagent for incorporating a trifluoromethyl group. semanticscholar.org By itself, TMSCF3 does not react with carbonyl compounds; it requires activation by a nucleophilic initiator to liberate the trifluoromethide anion. semanticscholar.orgacs.org The reaction with an aldehyde, such as phenylacetaldehyde, proceeds via nucleophilic addition to the carbonyl group to form a TMS-protected alcohol, which upon acidic workup yields the final trifluoromethylated alcohol, 1,1,1-Trifluoro-3-phenylpropan-2-ol. acs.orgnih.gov

A variety of nucleophilic catalysts have been developed to promote trifluoromethylation reactions using TMSCF3, often under mild, fluoride-free conditions. nih.gov Extensive studies have shown that catalysts such as amine N-oxides, as well as carbonate and phosphate (B84403) salts, are efficient in promoting these reactions, with dimethylformamide (DMF) often being the most suitable solvent. nih.govresearchgate.net

These catalytic systems offer an advantage by avoiding the use of fluoride (B91410) initiators, which can sometimes lead to side reactions. nih.gov The mechanism involves the catalyst activating the TMSCF3 reagent, facilitating the transfer of the trifluoromethyl group to the carbonyl substrate. nih.gov For instance, cesium carbonate has been shown to be a particularly effective catalyst for the trifluoromethylation of both non-enolizable aldehydes and ketones. researchgate.net

| Catalyst Type | Specific Catalyst Example | Key Features | Source |

|---|---|---|---|

| Amine N-oxide | Trimethylamine N-oxide | Efficient catalyst for aldehydes and ketones in DMF. nih.gov | nih.gov |

| Carbonate Salts | Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3) | Atom-economic and experimentally convenient for non-enolisable aldehydes and ketones. researchgate.net Cs2CO3 can provide high yields (e.g., 94%). researchgate.net | researchgate.net |

| Phosphate Salts | (MeO)2-P(O)NBu4 | Shows efficient catalytic activity under mild conditions. semanticscholar.org | semanticscholar.org |

The nucleophilic trifluoromethylation using TMSCF3 is applicable to a wide range of carbonyl compounds. Generally, the reaction is highly efficient for aromatic, aliphatic, and α,β-unsaturated aldehydes. semanticscholar.org Aldehydes are significantly more reactive than ketones. nih.gov For example, studies comparing the reaction rates of 4-fluorobenzaldehyde (B137897) and 4-fluoroacetophenone found the aldehyde to be approximately 80 times more reactive. nih.gov

The reaction tolerates various functional groups. Aromatic aldehydes with both electron-donating and halogen substituents typically afford products in good to excellent yields. semanticscholar.org However, strong electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) on the phenyl ring can hinder or block the reaction. semanticscholar.org In contrast to electronic effects, steric hindrance from substituents does not appear to play a major role in the reactivity of aldehyde substrates. semanticscholar.org While many ketones can be successfully trifluoromethylated, enolizable ketones like acetophenone (B1666503) may not be suitable substrates under certain conditions. semanticscholar.org

| Substrate Type | Example Substrate | Product | Typical Yield | Source |

|---|---|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | 1,1,1-Trifluoro-2-phenyl-ethanol | High | semanticscholar.org |

| Aliphatic Aldehyde | Octanal | 1,1,1-Trifluoro-2-nonanol | High | princeton.edu |

| Aromatic Ketone | Acetophenone | 1,1,1-Trifluoro-2-phenylpropan-2-ol | Moderate to High | nih.gov |

| Non-enolizable Ketone | Adamantan-2-one | 2-(Trifluoromethyl)adamantan-2-ol | Good | semanticscholar.org |

Deoxytrifluoromethylation is a distinct strategy that converts an alcohol into a trifluoromethylated alkane, representing the synthesis of an analog of this compound. This method is significant as it directly transforms a native alcohol functional group into a valuable aliphatic trifluoromethyl group. nih.gov The process involves the activation of the alcohol followed by the introduction of the CF3 group, replacing the hydroxyl group.

A general and direct method for the deoxygenative trifluoromethylation of alcohols has been developed using copper metallaphotoredox catalysis. nih.govacs.org In this approach, the alcohol substrate is activated in situ by a benzoxazolium salt, making it susceptible to C(sp³)–CF3 bond formation. nih.govacs.org This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov

The reaction is amenable to a wide range of structurally diverse primary and secondary alcohols. nih.govprinceton.edu For instance, unactivated primary alcohols, as well as those near cyclic and acyclic amines, undergo efficient trifluoromethylation. nih.gov Even alcohols with potentially reactive functional groups, such as alkyl bromides, are compatible, yielding products that can be used for further chemical modifications. nih.gov This process represents a powerful tool for late-stage functionalization in medicinal chemistry. princeton.edu

| Alcohol Substrate | Product | Yield | Source |

|---|---|---|---|

| Unactivated Primary Alcohols (e.g., 1-octanol) | 1,1,1-Trifluorononane | 80-85% | nih.gov |

| Acyclic Secondary Phenyl Butanol | (4,4,4-Trifluorobutan-2-yl)benzene | 74% | nih.gov |

| Primary alcohol with alkyl bromide | 1-Bromo-5,5,5-trifluoropentane | 79% | nih.gov |

| Bicyclic Alcohol | Trifluoromethylated bicyclic alkane | 56-72% | nih.gov |

Deoxytrifluoromethylation of Alcohol Precursors

Direct O-Trifluoromethylation of Alcohols

Direct O-trifluoromethylation transforms an alcohol into a trifluoromethyl ether (R-OCF3), another important analog. This transformation is of great interest due to the unique properties conferred by the trifluoromethoxy group, such as high lipophilicity and metabolic stability. bohrium.com

Recent advances have led to methods for the direct conversion of alcohols to their corresponding trifluoromethyl ethers, overcoming the limitations of classical multi-step approaches. chemrevlett.com One notable method involves the use of a hypervalent iodosulfoximine reagent for the direct trifluoromethylation of a variety of aliphatic alcohols. researchgate.netnih.gov This reaction proceeds in the presence of a catalytic amount of a Lewis acid, such as zinc bis(triflimide), and is effective for primary, secondary, and even tertiary alcohols. bohrium.comresearchgate.net The reaction mechanism is proposed to involve the coordination of the alcohol to the iodine atom of the reagent, followed by reductive elimination to form the C-O bond. researchgate.netnih.gov Another approach utilizes Togni's reagent in the presence of a zinc salt Lewis acid to achieve the O-trifluoromethylation of aliphatic alcohols. chemrevlett.com

| Alcohol Substrate | Catalyst/Reagent System | Product Type | Yield Range | Source |

|---|---|---|---|---|

| Primary Aliphatic Alcohols | Hypervalent iodosulfoximine / Zinc bis(triflimide) | Primary Alkyl Trifluoromethyl Ether | Moderate to Good (14-72%) | researchgate.netnih.gov |

| Secondary Aliphatic Alcohols | Hypervalent iodosulfoximine / Zinc bis(triflimide) | Secondary Alkyl Trifluoromethyl Ether | Moderate to Good (14-72%) | bohrium.com |

| Tertiary Aliphatic Alcohols | Hypervalent iodosulfoximine / Zinc bis(triflimide) | Tertiary Alkyl Trifluoromethyl Ether | Moderate to Good (14-72%) | researchgate.net |

| Primary & Secondary Alcohols | Togni reagent II / Zn(OTf)2 | Alkyl Trifluoromethyl Ether | Moderate | chemrevlett.com |

Metal-Catalyzed/Mediated Protocols

Metal-catalyzed reactions are a cornerstone for the efficient synthesis of complex organic molecules. In the context of producing trifluoromethylated alcohols, metal hydrides are commonly employed. For instance, the reduction of 1,1,1-trifluoropropan-2-one to 1,1,1-trifluoropropan-2-ol can be effectively achieved using lithium aluminum hydride in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures (0 °C), followed by warming to room temperature, yielding the product in high purity. chemicalbook.com

Heterobimetallic catalysts, such as those based on Nd/Na and Pr/Na, have been developed for stereoselective Henry reactions of trifluoromethyl ketones, which produce trifluoromethyl-substituted vic-nitroalkanols. These intermediates can be readily converted to the corresponding vic-amino alcohols, which are important structural motifs in medicinal chemistry. researchgate.net Additionally, chiral monometallic lanthanum(III) triflate salt complexes have been successfully used as catalysts in the enantioselective nitroaldol (Henry) reaction of α-trifluoromethyl ketones with nitromethane, providing access to chiral α-trifluoromethyl tertiary nitroaldols in high yields and enantioselectivities. nih.gov Gold(I) chloride complexes have also been shown to catalyze the synthesis of complex heterocyclic structures from precursors containing a trifluoromethyl group. researchgate.net

| Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | 1,1,1-trifluoropropan-2-one | 1,1,1-trifluoropropan-2-ol | High yield (99%) | chemicalbook.com |

| Nd/Na or Pr/Na heterobimetallic catalysts | Trifluoromethyl ketones and nitroethane | CF3-appended vic-nitroalkanols | Highly anti-selective, heterogeneous catalysis | researchgate.net |

| [(Δ,S,S,S)-Binolam]3.La(OTf)3 | α-trifluoromethyl ketones and nitromethane | α-trifluoromethyl tertiary nitroaldols | High yields (up to 93%) and enantioselectivities (up to 98% ee) | nih.gov |

| Gold(I) chloride complex | 2-alkynyl derivatives of triterpenoic acids | [3,2-b]pyrrole-fused pentacyclic triterpenoids | Catalyzes complex heterocyclization | researchgate.net |

Electro-Catalyzed Methods

Organic electrosynthesis is emerging as a powerful and environmentally friendly alternative to traditional chemical methods. acs.org Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are particularly useful solvents in electrosynthesis due to their high oxidation tolerance, polarity, and ability to dissolve alkali metal fluoride salts. researchgate.net

Recent advancements have shown the utility of electrochemical methods for C-H bond fluorination, providing a clean protocol that avoids the need for transition metal catalysts or harsh chemical oxidants. acs.org For instance, the deoxyfluorination of hindered tertiary alcohols can be achieved through a practical and mild electrochemical method using collidinium tetrafluoroborate (B81430) as the fluorinating agent. acs.org While direct electro-catalyzed synthesis of this compound is not prominently detailed in the provided results, the principles of using fluorinated alcohols as solvents and the electrochemical fluorination of C-H bonds suggest potential future applications in this area. acs.orgresearchgate.net Electrogenerated chemiluminescence studies in fluorinated alcohols also contribute to understanding the electrochemical behavior of related systems. lsu.edu

Base-Mediated Transformations

Base-mediated transformations are crucial for a variety of organic reactions. In the synthesis of analogs of this compound, bases play a key role. For example, the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with various alcohols to form 3-alkoxy-1,1,1-trifluoropropan-2-ols can be performed under basic conditions. researchgate.net

Furthermore, the synthesis of trifluoromethyl ketones, the precursors to the target alcohols, can be achieved through the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.orgbeilstein-journals.orgnih.gov This method is effective for a range of aromatic, aliphatic, and conjugated methyl esters, affording the corresponding trifluoromethyl ketones in good yields. beilstein-journals.orgnih.gov The choice of base and solvent system is critical to stabilize the trifluoromethyl anion and prevent its decomposition. beilstein-journals.orgbeilstein-journals.org

| Base | Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Various bases | Epoxide ring-opening | 1,1,1-trifluoro-2,3-epoxypropane and alcohols | 3-alkoxy-1,1,1-trifluoropropan-2-ols | Microwave-assisted, solvent-free | researchgate.net |

| Potassium hexamethyldisilazide (KHMDS) | Nucleophilic trifluoromethylation | Methyl esters and Fluoroform (HCF3) | Trifluoromethyl ketones | Good yields (up to 92%), broad substrate scope | beilstein-journals.orgbeilstein-journals.orgnih.gov |

Catalyst-Free Approaches

Interestingly, certain synthetic transformations involving trifluoromethyl ketones can proceed efficiently without the need for a catalyst. A notable example is the Henry reaction between nitroalkanes and trifluoromethyl ketones. researchgate.netthieme-connect.comrawdatalibrary.net This reaction can be carried out in tap water at room temperature, providing a green and cost-effective method for the synthesis of β-nitro alcohols. thieme-connect.comthieme-connect.com The process is scalable and the tap water can be recycled without a significant decrease in yield. thieme-connect.comthieme-connect.com The pH of the tap water, which can range from 7.5 to 8.1, does not seem to affect the reaction outcome. thieme-connect.com

Henry Reaction in Trifluoromethyl Ketone Derivatization

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. When applied to trifluoromethyl ketones, it provides a direct route to α-trifluoromethyl-β-nitro alcohols, which are valuable synthetic intermediates. researchgate.netthieme-connect.com

Catalyst-Free Conditions for β-Nitro Alcohol Formation

As mentioned previously, a significant advancement in the Henry reaction involving trifluoromethyl ketones is the development of catalyst-free conditions. researchgate.netthieme-connect.comrawdatalibrary.net By simply using tap water as the reaction medium at room temperature, a variety of trifluoromethyl ketones can react with nitroalkanes to produce the corresponding β-nitro alcohols in excellent yields. thieme-connect.comthieme-connect.com This method is not only environmentally benign but also highly efficient and tolerates a broad range of substrates. researchgate.netthieme-connect.com The ability to scale up this reaction to a 50 mmol scale without a drop in yield highlights its practical utility. thieme-connect.com

Nucleophilic Formylation of Trifluoromethyl Ketones

While the provided search results focus heavily on nucleophilic trifluoromethylation, information on the direct nucleophilic formylation of trifluoromethyl ketones is less explicit. However, the reverse reaction, the synthesis of trifluoromethyl ketones from esters via nucleophilic trifluoromethylation, is well-documented. beilstein-journals.orgbeilstein-journals.orgnih.gov This process involves the addition of a trifluoromethyl nucleophile, generated from sources like fluoroform, to an ester. beilstein-journals.orgbeilstein-journals.orgnih.gov

A related transformation is the nucleophilic trifluoromethylation of aldehydes and ketones using trifluoromethyl iodide (CF3I) and tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under photochemical conditions. organic-chemistry.org This method generates a trifluoromethyl anion that adds to the carbonyl group. organic-chemistry.org While this is not formylation, it demonstrates a key reaction type at the carbonyl carbon of trifluoromethyl ketones.

One-Pot Multistep Strategies for α-Hydroxy α-Trifluoromethyl Diazenes

The direct one-pot synthesis of α-hydroxy α-trifluoromethyl diazenes presents a significant synthetic challenge. A plausible and strategic approach involves a two-step process: the formation of an α-hydroxy-α-trifluoromethyl hydrazone followed by its oxidation to the corresponding diazene.

The initial step would involve the condensation of a suitable α-trifluoromethyl ketone with hydrazine (B178648) or a substituted hydrazine to form the corresponding hydrazone. For instance, the reaction of 1,1,1-trifluoro-3-phenylacetone with hydrazine hydrate (B1144303) would yield the α-hydroxy-α-trifluoromethyl hydrazone precursor.

The subsequent and crucial step is the oxidation of the formed hydrazone to the target α-hydroxy α-trifluoromethyl diazene. Several methods for the oxidation of hydrazones to azo compounds have been reported and could be adapted for this transformation. arkat-usa.orggoogle.comrsc.orgorganic-chemistry.org These methods often employ mild oxidizing agents to avoid side reactions.

Table 1: Potential Oxidizing Agents for the Conversion of Hydrazones to Diazenes

| Oxidizing Agent | Reaction Conditions | Reference |

| N-Iodo-p-toluenesulfonamide (TsNIK) | THF/aq. KOH | nih.gov |

| Copper(II) Chloride/2-ethyl-2-oxazoline | Aerobic, Room Temperature | arkat-usa.org |

| Chloramine-T or N-chlorosuccinimide | Presence of a base, optional iodine catalyst | google.com |

| Sodium Nitrite/Nitric Acid/Oxygen | Metal-free, aerobic | rsc.org |

| Trichloroisocyanuric acid (TCCA) | THF, Room Temperature | organic-chemistry.org |

The choice of oxidant and reaction conditions would be critical to selectively oxidize the hydrazone functionality without affecting the hydroxyl group or the trifluoromethyl group. A one-pot procedure could be envisioned where the hydrazone is generated in situ and then oxidized without isolation. This would involve careful selection of a solvent system and reaction parameters compatible with both steps.

Derivatization Pathways to Trifluoromethylated Building Blocks

α-Trifluoromethyl carbinols, such as this compound, are valuable building blocks that can be further derivatized to access a variety of trifluoromethylated compounds. The primary routes of derivatization for the hydroxyl group include etherification, esterification, and oxidation.

Etherification: The hydroxyl group of α-trifluoromethyl alcohols can be converted to an ether linkage. This can be achieved through various methods, including Williamson ether synthesis or by using reagents that facilitate the formation of an ether bond under mild conditions. For example, zinc-mediated etherification using hypervalent iodine trifluoromethylation reagents has been reported for the synthesis of trifluoromethyl ethers from alcohols. nih.gov Iron-catalyzed dehydrative etherification of alcohols also presents a viable route. acs.org

Esterification: Esterification of α-trifluoromethyl carbinols can be accomplished using standard procedures, such as reaction with an acyl chloride or a carboxylic acid in the presence of a suitable catalyst. The reactivity of the alcohol may be influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group. Zirconium-based catalysts have been shown to be effective in the esterification of alcohols, including those with electron-withdrawing groups. rug.nl

Oxidation: The secondary alcohol functionality in compounds like this compound can be oxidized to the corresponding ketone, 1,1,1-trifluoro-3-phenylpropan-2-one. A variety of oxidizing agents can be employed for this transformation. A catalytic method using a ruthenium(II) complex with sodium periodate (B1199274) as the oxidant has been shown to be effective for the oxidation of trifluoromethyl carbinols under mild conditions. lookchem.com Other methods include the use of a recyclable oxoammonium salt or a nitroxide catalyst. bohrium.comnih.gov

Table 2: Derivatization Reactions of α-Trifluoromethyl Alcohols

| Derivatization Type | Reagents and Conditions | Product Type | Reference |

| Etherification | Zinc bis(triflimide)/Hypervalent iodine reagent | Trifluoromethyl ether | nih.gov |

| Etherification | Iron(III) triflate | Symmetrical or unsymmetrical ether | acs.org |

| Esterification | Carboxylic acid/Zirconium catalyst | Ester | rug.nl |

| Oxidation | Ruthenium(II) complex/Sodium periodate | Trifluoromethyl ketone | lookchem.com |

| Oxidation | 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Trifluoromethyl ketone | nih.gov |

| Oxidation | Nitroxide catalyst/Potassium persulfate | Trifluoromethyl ketone | bohrium.com |

Catalyst-Free Site Selective Hydroxyalkylation

A notable and environmentally benign approach to synthesizing analogs of this compound involves the catalyst-free, site-selective hydroxyalkylation of aromatic compounds. This method avoids the use of metal catalysts, which can be costly and lead to product contamination.

Reactions with α-Trifluoromethyl Ketones

This methodology relies on the direct reaction of an electron-rich aromatic or heteroaromatic compound with an α-trifluoromethyl ketone. The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl carbon towards nucleophilic attack by the aromatic ring.

A key example is the reaction of 5-phenylthiophen-2-amine (B182472) with various α-trifluoromethyl ketones. The reaction proceeds smoothly in toluene (B28343) under reflux, affording the corresponding tertiary alcohols in good to excellent yields with high site selectivity at the C3 position of the thiophene (B33073) ring. This selectivity is attributed to the directing effect of the amino group.

Table 3: Scope of Catalyst-Free Hydroxyalkylation of 5-Phenylthiophen-2-amine with Various α-Trifluoromethyl Ketones

| α-Trifluoromethyl Ketone | Product Yield (%) |

| 1,1,1-Trifluoroacetone | 87 |

| 1,1,1-Trifluorobutan-2-one | 81 |

| 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | 76 |

| 1-(Furan-2-yl)-2,2,2-trifluoroethan-1-one | 69 |

| 2,2,2-Trifluoro-1-phenylethan-1-one | 93 |

| 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | 85 |

| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 75 |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 88 |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 89 |

| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | 82 |

This catalyst-free approach offers a significant advantage in terms of atom economy and simplified purification procedures, making it an attractive method for the synthesis of a diverse range of trifluoromethylated tertiary alcohols.

Stereoselective Synthesis of 1,1,1 Trifluoro 3 Phenylpropan 2 Ol and Chiral Derivatives

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective methods are crucial for obtaining optically pure fluorinated compounds. These methods include kinetic resolutions, asymmetric additions to prochiral ketones, and the use of chiral auxiliaries to direct the stereochemical outcome of reactions. d-nb.infoelsevierpure.comnih.gov The development of these routes is driven by the need for enantiomerically pure building blocks in medicinal chemistry and materials science. nih.gov

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipases are a class of enzymes extensively used in the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity, broad substrate tolerance, and mild reaction conditions. d-nb.infomdpi.comalmacgroup.comresearchgate.net The most common strategies involve the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic ester.

In a typical lipase-catalyzed kinetic resolution by acylation, a racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For example, the kinetic resolution of various secondary alcohols has been successfully achieved using lipases from Pseudomonas fluorescens (Amano lipase AK) and Pseudomonas cepacia (lipase PS), often resulting in high enantiomeric excesses (ee) for both the remaining alcohol and the formed ester. mdpi.comresearchgate.netmdpi.com The enantiomeric ratio (E), a measure of the lipase's selectivity, can exceed 200 in optimized systems. mdpi.com

The choice of lipase and reaction conditions, such as the solvent and acyl donor, is critical for achieving high selectivity. A screening of different lipases is often the first step in developing a resolution process. mdpi.comalmacgroup.com

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols via Acetylation

| Substrate | Lipase | Acyl Donor | Solvent | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| rac-2-Phenylchroman-4-ol | Amano Lipase AK (Pseudomonas fluorescens) | Vinyl Acetate | Vinyl Acetate (used as solvent) | >99% (Ester), 50-99% (Alcohol) | mdpi.com |

| rac-Aryltrimethylsilyl chiral alcohols | CAL-B (Candida antarctica lipase B) | Vinyl Acetate | Hexane | >99% (Ester and Alcohol) | mdpi.com |

| rac-2-Azidocycloalkanols | Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Not specified | High enantioselectivity reported | researchgate.net |

Asymmetric addition of nucleophiles to prochiral ketones is one of the most direct methods for synthesizing chiral alcohols. For the synthesis of 1,1,1-trifluoro-3-phenylpropan-2-ol, this involves the addition of a benzyl (B1604629) nucleophile to a trifluoroacetyl group or the addition of a trifluoromethyl nucleophile to phenylacetaldehyde.

The addition of organometallic reagents to trifluoromethyl ketones is a common strategy for creating trifluoromethyl-substituted carbinols. nih.gov For instance, the addition of a benzyl nucleophile, such as that derived from benzylboronic acid pinacol (B44631) ester, to a trifluoromethyl ketone can yield the desired alcohol scaffold. nih.gov The use of additives like DABCO has been shown to improve the rate and efficiency of such reactions. nih.gov

Alternatively, the addition of a trifluoromethylating agent, like trimethyl(trifluoromethyl)silane (TMS-CF₃), to an aldehyde in the presence of a chiral catalyst provides an effective route to chiral trifluoromethyl alcohols.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral sulfinyl groups have proven to be effective chiral auxiliaries in asymmetric synthesis. The stereochemistry at the sulfur atom can direct the approach of a reagent to a nearby reactive center, leading to high diastereoselectivity.

A relevant example is the synthesis of (Rc,Ss)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanol, a derivative of the target compound. elsevierpure.com This synthesis starts with (S)-methyl p-tolyl sulfoxide. The key step is the asymmetric reduction of the ketone in 1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanone. The stereochemistry of the chiral sulfinyl group significantly influences the stereoselectivity of the reduction. When the (S)-sulfinyl ketone is reduced using the yeast Yamadazyma farinosa, the reaction proceeds with high stereoselectivity to yield the (Rc,Ss)-alcohol with an enantiomeric excess greater than 99%. elsevierpure.com In contrast, the reduction of the (R)-sulfinyl ketone results in a mixture of diastereomers. elsevierpure.com This demonstrates the powerful directing effect of the chiral sulfinate auxiliary in establishing the stereochemistry of the adjacent carbinol center.

Table 2: Asymmetric Reduction of a Sulfinyl Ketone Precursor

| Substrate | Biocatalyst | Product | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| (S)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanone | Yamadazyma farinosa | (Rc,Ss)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanol | >99% ee | elsevierpure.com |

| (R)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanone | Yamadazyma farinosa | Mixture of (Rc,Rs) and (Sc,Rs) isomers (76:24) | Not applicable | elsevierpure.com |

Chiral Auxiliary-Based Syntheses

Stereocontrol in Ring-Opening Reactions

The ring-opening of epoxides is a powerful and well-established method for the synthesis of β-amino alcohols, which are important chiral auxiliaries and intermediates in the synthesis of natural products and pharmaceuticals. rsc.org The regioselectivity of this reaction is crucial when using unsymmetrical epoxides.

The nucleophilic ring-opening of trifluoromethyloxiranes with nitrogen nucleophiles presents a direct route to trifluoromethylated β-amino alcohols. The regioselectivity of this reaction is often controlled by the electronic and steric nature of the epoxide. For instance, in the case of unsymmetrical trans-epoxides, achieving high regioselectivity can be challenging when the substituents are sterically and electronically similar. rsc.org

To address this, catalyst-controlled regioselective ring-opening reactions have been developed. For example, a cationic aluminum salen catalyst has been shown to effectively open a variety of unsymmetrical trans-epoxides with high regioselectivity using nitrogen-containing nucleophiles. rsc.org This catalyst-controlled approach allows for the selective formation of one regioisomer over the other, which is a significant advantage over substrate-controlled methods where the inherent properties of the starting material dictate the outcome.

| Catalyst | Nucleophile | Epoxide Substrate | Regioselectivity |

| Cationic Aluminum Salen | Aniline | trans-1-phenyl-2-methyloxirane | High (Catalyst-controlled) |

| None (Uncatalyzed) | Ammonia (B1221849) | trans-1-phenyl-2-methyloxirane | Mixture of regioisomers |

Table 1: Catalyst-controlled vs. Uncatalyzed Ring-Opening of an Unsymmetrical Epoxide.

Regio- and Stereoselective Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are highly efficient for constructing five-membered heterocyclic rings with a high degree of stereocontrol. rsc.orgresearchgate.net These reactions are valuable for synthesizing precursors to complex molecules.

The 1,3-dipolar cycloaddition of nitrones with trifluoromethylated alkenes provides a regio- and stereoselective route to trifluoromethylated isoxazolidines. rsc.org These isoxazolidines are versatile intermediates that can be converted to trifluoromethylated syn-3-amino alcohols through reductive cleavage of the N-O bond. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group activates the alkene for cycloaddition. rsc.org

For example, the reaction of 1,1,1-trifluoro-3-phenylsulfonylpropene with various nitrones yields 5-trifluoromethylisoxazolidines with high regio- and stereoselectivity. rsc.org The resulting cycloadducts can then be transformed into the desired trifluoromethylated amino alcohols. rsc.org

Another approach involves the in-situ generation of (trifluoromethyl)diazomethane, which then participates in a 1,3-dipolar cycloaddition with nitrosoarenes and alkenes to furnish N-functionalized isoxazolidines containing a trifluoromethyl group. nih.govnih.gov This method is tolerant of a variety of electron-deficient alkenes and nitrosoarenes. nih.govnih.gov

| Dipolarophile | Nitrone | Product | Key Features |

| 1,1,1-Trifluoro-3-phenylsulfonylpropene | C-Phenyl-N-methylnitrone | 5-Trifluoromethylisoxazolidine | High regio- and stereoselectivity |

| Various electron-deficient alkenes | In-situ generated from nitrosoarenes and (trifluoromethyl)diazomethane | N-Functionalized 5-trifluoromethylisoxazolidines | Tolerant of diverse substrates |

Table 2: Examples of 1,3-Dipolar Cycloaddition for Trifluoromethylated Isoxazolidine Synthesis.

Enantiopure Precursor Approaches

Utilizing enantiopure starting materials is a classic and reliable strategy for the synthesis of optically active target molecules. This approach ensures that the chirality is carried through the synthetic sequence.

Optically active α-hydroxy trifluoropropanoic acids and their derivatives serve as valuable chiral building blocks for the synthesis of more complex trifluoromethylated compounds. For instance, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid is a key intermediate in the preparation of therapeutic amides. google.com

The synthesis of these optically active acids can be achieved through various methods, including enzymatic resolution of racemic mixtures or asymmetric synthesis. For example, microorganisms capable of stereospecific hydrolysis of the corresponding amide can be used to produce the desired (S)- or (R)-enantiomer of the acid. google.com Another approach involves the dehydroxyfluorination of optically active α-hydroxycarboxylate derivatives using reagents like trifluoromethanesulfonyl fluoride (B91410) in the presence of an organic base. patsnap.com

| Starting Material | Method | Product |

| Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | Enzymatic hydrolysis | (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid |

| Optically active α-hydroxycarboxylate derivative | Dehydroxyfluorination | Optically active α-fluorocarboxylate derivative |

Table 3: Synthesis of Enantiopure Trifluoromethylated Precursors.

Advanced Reactions and Chemical Transformations Involving 1,1,1 Trifluoro 3 Phenylpropan 2 Ol and Its Derivatives

Functional Group Interconversions at the Alcohol Moiety

The hydroxyl group of 1,1,1-Trifluoro-3-phenylpropan-2-ol is a prime site for a variety of chemical modifications, allowing for its conversion into other important functional groups.

The conversion of β-fluoroalcohols to their corresponding epoxides is a fundamental transformation. For an alcohol like this compound, this is typically achieved in a two-step sequence. First, the alcohol's hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is then treated with a base (e.g., sodium hydride or potassium tert-butoxide), which deprotonates the hydroxyl group (if not already deprotonated) and induces an intramolecular SN2 reaction, leading to the formation of the epoxide ring.

A related and widely used trifluoromethylated epoxide is 1,1,1-Trifluoro-2,3-epoxypropane, also known as 3,3,3-Trifluoropropene (B1201522) oxide. organic-chemistry.org This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Its preparation can be accomplished from 3,3,3-trifluoropropene in a multi-step process. researchgate.net The reactivity of such trifluoromethylated epoxides is characterized by regioselective ring-opening reactions, where nucleophiles preferentially attack the carbon atom further from the electron-withdrawing trifluoromethyl group. nih.gov For example, the reaction of trifluoromethyloxirane with ammonia (B1221849) or primary amines is a common method for producing trifluoromethyl-substituted amino alcohols. nih.gov

Table 1: General Scheme for Epoxide Formation from a β-Fluoroalcohol

| Step | Reactants | Reagents | Product |

| 1 | This compound | Tosyl chloride (TsCl), Pyridine | 1,1,1-Trifluoro-3-phenylpropan-2-yl tosylate |

| 2 | 1,1,1-Trifluoro-3-phenylpropan-2-yl tosylate | Sodium Hydride (NaH) | 2-benzyl-3-(trifluoromethyl)oxirane |

Conversion to Related Trifluoromethylated Compounds

The structural backbone of this compound serves as a scaffold for the synthesis of a diverse array of other trifluoromethylated molecules, including carboxylic acids, heterocycles, oxaziridines, and amino alcohols.

The oxidation of a secondary alcohol such as this compound typically yields a ketone. chemguide.co.uk However, to form a carboxylic acid, a carbon-carbon bond cleavage is necessary. The initial step is the oxidation of the secondary alcohol to the corresponding ketone, 1,1,1-trifluoro-3-phenylpropan-2-one, using standard oxidizing agents. organic-chemistry.orgsaskoer.ca

Once the ketone is formed, it can undergo further oxidation under more forcing conditions to cleave the C-C bond adjacent to the carbonyl group. One potential route is a haloform-type reaction, although the substrate lacks the typical methyl ketone structure. Strong oxidants like potassium permanganate (B83412) or chromic acid under harsh conditions can cleave ketones. This would result in the formation of trifluoroacetic acid and benzoic acid.

Alternatively, if a related primary alcohol, such as 2-(trifluoromethyl)-3-phenylpropan-1-ol, were used as the starting material, direct oxidation to the corresponding carboxylic acid, 2-(trifluoromethyl)-3-phenylpropanoic acid, would be more straightforward. This transformation can be achieved using various modern and classical oxidation methods. nsf.govlibretexts.org

Table 2: Common Reagents for the Oxidation of Alcohols

| Reagent System | Alcohol Type | Product |

| CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | Primary | Carboxylic Acid saskoer.ca |

| Secondary | Ketone saskoer.ca | |

| K₂Cr₂O₇, H₂SO₄, heat under reflux | Primary | Carboxylic Acid chemguide.co.uklibretexts.org |

| Secondary | Ketone chemguide.co.uk | |

| TEMPO, NaOCl | Primary | Carboxylic Acid organic-chemistry.org |

| Pyridinium chlorochromate (PCC) | Primary | Aldehyde saskoer.ca |

Trifluoromethylated heterocycles are of great interest in medicinal chemistry due to the unique properties conferred by the CF₃ group. rsc.org this compound is a valuable precursor for these structures, primarily through its oxidation to the ketone, 1,1,1-trifluoro-3-phenylpropan-2-one. This β-trifluoromethyl ketone is a key synthon for building heterocyclic rings. researchgate.net

For example, condensation of β-trifluoromethyl ketones with hydrazine (B178648) derivatives yields trifluoromethyl-substituted pyrazoles. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoles, and reaction with vinamidinium salts can also lead to pyrazoles. researchgate.net These heterocyclization reactions often proceed by taking advantage of the electrophilicity of the ketone's carbonyl carbon and the acidity of the α-protons.

Table 3: Synthesis of Heterocycles from a Trifluoromethyl Ketone Intermediate

| Ketone Precursor | Co-reactant | Resulting Heterocycle | Reference |

| 1,1,1-trifluoro-3-phenylpropan-2-one | Hydrazine (H₂NNH₂) | 5-benzyl-3-(trifluoromethyl)-1H-pyrazole | researchgate.net |

| 1,1,1-trifluoro-3-phenylpropan-2-one | Hydroxylamine (H₂NOH) | 5-benzyl-3-(trifluoromethyl)isoxazole | researchgate.net |

| 1,1,1-trifluoro-3-phenylpropan-2-one | Thiourea | 2-amino-5-benzyl-4-(trifluoromethyl)thiazole | General Reaction |

Oxaziridines are three-membered heterocyclic compounds containing nitrogen and oxygen, and they are useful as specialized oxidizing and aminating agents. The synthesis of a trifluoromethylated oxaziridine (B8769555) from this compound involves a three-step sequence.

Oxidation to Ketone: The alcohol is first oxidized to 1,1,1-trifluoro-3-phenylpropan-2-one using a suitable oxidizing agent like PCC or a Swern oxidation.

Imine Formation: The resulting ketone is then condensed with a primary amine (R-NH₂) or ammonia (NH₃) to form the corresponding trifluoromethylated imine. This reaction is often acid-catalyzed and requires the removal of water.

Oxidation of Imine: The C=N double bond of the imine is then oxidized to form the oxaziridine ring. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Perfluorinated oxaziridines themselves are known reagents used in cycloaddition reactions. mdpi.com

This sequence provides access to chiral or achiral trifluoromethylated oxaziridines, depending on the nature of the amine used in the second step.

Trifluoromethylated β-amino alcohols are important structural motifs in many biologically active compounds. nih.govnih.gov There are several effective strategies to synthesize these compounds from this compound or its derivatives.

One prominent method involves the ring-opening of a trifluoromethylated epoxide. nih.gov The parent alcohol can be converted to its corresponding epoxide, 2-benzyl-3-(trifluoromethyl)oxirane. Subsequent nucleophilic attack by ammonia or a primary amine on the less sterically hindered carbon of the epoxide ring yields the desired 1,3-amino alcohol with high regioselectivity. nih.gov

An alternative pathway proceeds through the ketone intermediate. The alcohol is oxidized to 1,1,1-trifluoro-3-phenylpropan-2-one. This ketone can then be converted to the amino alcohol via two main routes:

Reductive Amination: The ketone reacts with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the amino alcohol.

Oxime Reduction: The ketone is first converted to an oxime by reaction with hydroxylamine. The oxime is then reduced to the primary amino alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. mdpi.comresearchgate.net

These methods provide versatile access to a range of trifluoromethylated amino alcohols with various substitution patterns on the nitrogen atom. researchgate.net

Table 4: Synthetic Routes to Trifluoromethylated Amino Alcohols

| Starting Material | Key Intermediate | Reagents | Final Product | Reference |

| This compound | Epoxide (2-benzyl-3-(trifluoromethyl)oxirane) | 1. TsCl, Pyridine; 2. NaH; 3. NH₃ | 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol | nih.gov |

| This compound | Ketone (1,1,1-trifluoro-3-phenylpropan-2-one) | 1. PCC; 2. H₂NOH; 3. LiAlH₄ | 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol | mdpi.comresearchgate.net |

Mechanistic Insights into Key Transformations

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, enabling the optimization of reaction conditions and the design of new synthetic methodologies. For derivatives of this compound, such as trifluoromethylated enones and styrenes, mechanistic insights have been gained through a combination of experimental techniques and computational modeling. These studies illuminate the intricate pathways, including the nature of intermediates and transition states, that govern these complex reactions.

The elucidation of reaction pathways is critical to understanding the transformations of trifluoromethyl-containing compounds. While specific mechanisms involving the formation of imidazolium (B1220033) cations as reactive intermediates in transformations of this compound derivatives are not extensively detailed in the literature, broader mechanistic studies highlight the formation of other crucial cationic and radical intermediates.

In reactions involving ionic liquids, the imidazolium cation often acts as a component of the solvent or catalyst system. rsc.orgrsc.org Its role can involve stabilizing anions or, in the case of Brønsted acidic ionic liquids, participating in proton transfer. rsc.orgresearchgate.net For instance, studies on lignin (B12514952) depolymerization have shown that the hydroxyl groups of the substrate interact with the electron-deficient imidazolium cation of the acidic ionic liquid catalyst. rsc.org In other cases, the imidazolium ring itself can be part of chemical modifications, such as halogenation, or can be deprotonated to form stable carbenes, which can then participate in catalysis. arxiv.orgfrontiersin.org

In the context of trifluoromethylated compounds, pathway elucidation often focuses on identifying key radical or cationic species. For example, in copper-catalyzed intramolecular alkene oxytrifluoromethylation, experiments using radical traps like TEMPO have been employed to confirm the involvement of radical intermediates. acs.org Differentiating between a direct radical coupling mechanism and a pathway involving the oxidation of a substrate radical to a cation is a key aspect of these mechanistic investigations. acs.org These studies, combining experimental probes with computational analysis, are essential for mapping the step-by-step processes that dictate product formation.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions involving trifluoromethylated compounds. These studies provide detailed information on transition states, intermediates, and reaction energy profiles that are often difficult to obtain through experimental means alone.

One key finding from these computational models is the significant role of solvent, even in trace amounts. The energy barrier for the rate-limiting proton transfer step was calculated to be 57.80 kcal mol⁻¹ in a vacuum. However, when mediated by a single water molecule, this barrier dramatically decreases to 12.98 kcal mol⁻¹, a reduction of 77.5%. escholarship.org This indicates that even small quantities of water in an organic solvent can act as a proton shuttle, profoundly accelerating the reaction. escholarship.org

The table below summarizes the calculated energy barriers for the tautomerism step, highlighting the catalytic effect of water.

| Reaction Condition | Rate-Limiting Step | Calculated Energy Barrier (kcal mol⁻¹) |

| In Vacuum | Direct Proton Transfer | 57.80 |

| In Water | Water-Mediated Proton Transfer | 12.98 |

| Data sourced from DFT studies on the trifluoromethylation and oximation of aryl ethylenes. escholarship.org |

Furthermore, computational studies have been applied to understand palladium-catalyzed C-H trifluoromethylation. rsc.org These models help to elucidate the complex catalytic cycle, which can involve Pd(II)/Pd(IV) intermediates. The mechanism involves C-H activation to form a cyclometalated Pd(II) intermediate, followed by oxidation with a CF₃⁺ source to generate a Pd(IV)-Aryl-CF₃ complex, and finally, reductive elimination to form the C-CF₃ bond. rsc.org DFT calculations help to assess the feasibility of different proposed pathways for this final bond-forming step. rsc.org

Derivatives of this compound, such as 4-aryl-1,1,1-trifluorobut-3-en-2-ones (CF₃-enones), exhibit unique reactivity in the presence of strong acids, leading to complex cyclization products. The mechanisms of these transformations have been investigated through a combination of NMR spectroscopy at low temperatures and DFT calculations. frontiersin.org

When CF₃-enones are dissolved in Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or fluorosulfuric acid (FSO₃H), they undergo protonation. frontiersin.org Depending on the reaction conditions and the specific enone structure, either singly O-protonated species (a hydroxycarbocation) or doubly charged O,C-diprotonated species (a dication) are formed. frontiersin.org These highly electrophilic, or "superelectrophilic," intermediates are the key to subsequent reactions.

The formation of these cations has been confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. frontiersin.org The nature of the observed species can be controlled by temperature and the specific superacid used. For instance, several CF₃-enones were found to form stable O-protonated species at temperatures below -20 °C. frontiersin.org

These protonated intermediates are highly reactive towards arenes. The reaction proceeds as a cascade, starting with the Friedel-Crafts-type alkylation of the arene by the protonated enone. This is followed by an intramolecular cyclization and subsequent rearomatization to stereoselectively form trans-1,3-diaryl-1-trifluoromethyl indanes. frontiersin.org This cascade reaction results in the formation of three new C-C bonds in a single process. frontiersin.org

The table below details the characterization of intermediates formed from a representative CF₃-enone in superacid.

| Precursor | Superacid | Observed Species | Characterization Method |

| ArCH=CHCOCF₃ | TfOH / FSO₃H | O-protonated: ArCH=CHC(OH⁺)CF₃ | ¹H, ¹³C, ¹⁹F NMR, DFT |

| ArCH=CHCOCF₃ | TfOH / FSO₃H | O,C-diprotonated: ArHC⁺CH₂C(OH⁺)CF₃ | ¹H, ¹³C, ¹⁹F NMR, DFT |

| Data sourced from studies on the reactions of CF₃-enones in superacidic media. frontiersin.org |

In related systems, such as trifluoromethyl ynones, a similar principle applies where a Michael-type addition of a nucleophile generates an allenolate intermediate. If the nucleophile contains an appropriately positioned electrophile, this allenolate can attack it intramolecularly, leading to the formation of heterocyclic structures like quinolines and chromenes. acs.org

Spectroscopic Characterization and Stereochemical Analysis of 1,1,1 Trifluoro 3 Phenylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering insights into the chemical environment of specific nuclei.

A comprehensive analysis using proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy confirms the molecular structure of 1,1,1-Trifluoro-3-phenylpropan-2-ol.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂) adjacent to the phenyl group also show distinct signals, often as multiplets due to spin-spin coupling with neighboring protons and the fluorine atoms. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the phenyl ring resonate in the aromatic region (typically δ 125-140 ppm). The carbon bearing the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms, and its chemical shift is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. rsc.org The carbons of the CH-OH and CH₂ groups also have characteristic chemical shifts.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.org For this compound, the three chemically equivalent fluorine atoms of the CF₃ group give rise to a single signal. This signal is often a doublet due to coupling with the adjacent methine proton (³JHF). The chemical shift of this signal is a key identifier for the trifluoromethyl group. rsc.orgicpms.czhuji.ac.il

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 7.2 - 7.4 | m | - | Aromatic protons |

| ¹H | ~4.0 | m | - | CH-OH |

| ¹H | ~2.9 | m | - | CH₂-Ph |

| ¹³C | 125 - 140 | - | - | Aromatic carbons |

| ¹³C | ~125 (q) | q | ¹JCF ≈ 280 Hz | CF₃ |

| ¹³C | ~70 (q) | q | ²JCF ≈ 30 Hz | CH-OH |

| ¹³C | ~40 | - | - | CH₂-Ph |

| ¹⁹F | ~-77 | d | ³JHF ≈ 7 Hz | CF₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

To determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) are employed. libretexts.orgsemanticscholar.org A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. nih.govumn.eduwikipedia.org

The alcohol is reacted with both (R)- and (S)-MTPA to form diastereomeric esters. umn.eduspringernature.com These diastereomers are distinguishable by NMR spectroscopy, particularly ¹H and ¹⁹F NMR. nih.govnih.gov By comparing the integration of specific signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol can be accurately calculated. acs.org The differences in the chemical shifts (Δδ) between the diastereomeric esters provide the basis for this analysis. nih.govacs.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. nih.gov Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of C-F stretching vibrations of the trifluoromethyl group. rsc.org Aromatic C-H and C=C stretching vibrations are observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The C-F stretching vibrations are also prominent in the Raman spectrum. The symmetric stretching of the phenyl ring typically gives a strong Raman band around 1000 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | - |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-F Stretch | 1000-1300 (strong) | 1000-1300 |

| Phenyl Ring (symmetric stretch) | - | ~1000 (strong) |

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers, the absolute configuration of the chiral center in this compound can be unambiguously assigned. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netnih.goved.ac.uk The technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule. thieme-connect.de

For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute configuration. researchgate.netthieme-connect.de This is often achieved by comparing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are not equal in the absence of a center of symmetry. The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry. nih.gov By obtaining a high-quality crystal structure, the precise spatial arrangement of all atoms in this compound, including the absolute configuration at the stereocenter, can be definitively established. nih.govnih.gov

Advanced Chiral Analysis Techniques

Rotational Spectroscopy (Microwave Spectroscopy) for Enantiomeric Excess

Rotational spectroscopy, specifically microwave three-wave mixing (M3WM), has emerged as a powerful and sensitive technique for the chiral analysis of molecules in the gas phase. nih.gov This method offers high resolution and is capable of distinguishing between enantiomers, making it suitable for determining the enantiomeric excess of compounds like this compound.

The principle of M3WM relies on the interaction of a chiral molecule with three microwave fields. nih.gov This nonlinear spectroscopic technique generates a signal that is dependent on the handedness of the molecule, with the phase of the detected signal shifting by π radians between the two enantiomers. nih.gov The amplitude of this chiral signal is directly proportional to the enantiomeric excess in the sample. harvard.edu

For a molecule to be analyzed by M3WM, it must possess three non-zero dipole moment components, which is characteristic of molecules with C₁ symmetry. nih.gov While the direct application to this compound has not been extensively documented in the provided results, the methodology has been successfully demonstrated for other chiral molecules like 1,2-propanediol. harvard.eduharvard.edu The technique is sensitive enough to detect small quantities of sample and can be used for analysis within complex mixtures. harvard.educhemrxiv.org

The experimental setup for M3WM involves introducing the sample into a high-vacuum chamber where it is cooled to low temperatures. harvard.edu A series of microwave pulses are then applied to induce and detect the chiral signal. nih.gov The high sensitivity and specificity of this technique make it a valuable tool for the precise determination of enantiomeric excess.

Mosher's Ester Analysis for Stereochemical Assignments

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols, such as this compound. umn.edunih.gov The method involves the derivatization of the alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl). umn.edu This reaction creates a pair of diastereomeric esters. oregonstate.edu

Because diastereomers have different physical and spectroscopic properties, their ¹H NMR spectra will differ. umn.edu The key to this analysis lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the diastereomeric esters, the phenyl group will shield nearby protons of the alcohol moiety, causing a shift in their NMR signals. oregonstate.edunih.gov

The protocol involves:

Preparation of both the (R)-MTPA and (S)-MTPA esters of the chiral alcohol. nih.gov

Acquisition of the ¹H NMR spectra for both diastereomers.

Comparison of the chemical shifts (δ) for protons on either side of the newly formed ester linkage. nih.gov

By calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. A consistent sign for the Δδ values on one side of the stereocenter and the opposite sign on the other side provides a reliable assignment. oregonstate.edu This method is highly dependable because it has a self-diagnostic function based on the consistency of the observed shifts.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. chemguide.co.uk For this compound, electron ionization (EI) is a common method for generating ions. uni-saarland.de

Upon ionization, the molecule forms a molecular ion (M+•), which is often unstable and undergoes fragmentation. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure. libretexts.org The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. libretexts.org

For an alcohol like this compound, characteristic fragmentation pathways include:

Cleavage of the C-C bond adjacent to the oxygen atom: This is a common fragmentation for alcohols. libretexts.org

Loss of a water molecule (H₂O): This is another typical fragmentation pathway for alcohols. libretexts.org

While a specific mass spectrum for this compound is not detailed in the provided search results, general principles of mass spectrometry of alcohols and fluorinated compounds can be applied. The presence of the trifluoromethyl group would significantly influence the fragmentation, likely leading to fragments containing this stable moiety. The base peak in the spectrum corresponds to the most stable and abundant fragment ion formed. libretexts.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure and properties of molecules like 1,1,1-trifluoro-3-phenylpropan-2-ol. DFT calculations have proven to be a powerful tool for studying the mechanism and selectivity of catalytic reactions, including those involving fluorinated compounds. researchgate.net

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis using DFT is employed to identify the most stable, low-energy structures.

The process begins with a potential energy surface (PES) scan, where key dihedral angles are systematically rotated. For this molecule, the critical rotations are around the C1-C2 bond (linking the trifluoromethyl and hydroxyl-bearing carbons) and the C2-C3 bond (linking the chiral center to the benzyl (B1604629) group). Following the PES scan, the identified low-energy candidate structures are subjected to full geometrical optimization. This process uses a specific functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p) to find the precise geometry that corresponds to a minimum on the potential energy surface. dergipark.org.tr The calculations yield the relative energies of each stable conformer, allowing for the prediction of their population distribution at a given temperature.

| Conformer | Key Dihedral Angle (C3-C2-C1-F) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| I (Global Minimum) | ~180° (anti-periplanar) | 0.00 | Most stable conformer with minimized steric hindrance between the bulky phenyl and trifluoromethyl groups. |

| II | ~60° (gauche) | 1.5 | A less stable conformer due to steric interaction between the groups. |

| III | ~-60° (gauche) | 1.5 | Energetically equivalent to Conformer II. |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netbeilstein-journals.org A key reaction involving this compound is its synthesis via the asymmetric reduction of its precursor ketone, 1,1,1-trifluoro-3-phenylpropan-2-one.

Computational modeling of this reaction involves identifying the structures and energies of the reactant (ketone), the reducing agent complex, the transition state, and the final product (alcohol). The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the atoms at the moment of the key bond-forming event (e.g., hydride transfer). The calculated energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By modeling the approach of the hydride to the prochiral ketone, DFT can predict which face is preferentially attacked, thus explaining or predicting the stereochemical outcome (i.e., the formation of the R or S enantiomer). acs.org

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Ketone + Hydride Source | 0.0 |

| Transition State (TS) | Hydride transfer to the carbonyl carbon | +15.2 |

| Product | This compound | -25.0 |

The molecular electrostatic potential (MEP or ESP) surface is a valuable tool for understanding and predicting chemical reactivity. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.dewalisongo.ac.id

For this compound, an ESP map reveals the distribution of charge. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com The highly electronegative fluorine and oxygen atoms create a significant negative potential around the trifluoromethyl group and the hydroxyl oxygen. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient, appearing as a region of positive potential. This information is critical for predicting intermolecular interactions such as hydrogen bonding.

| Molecular Region | Predicted Potential | Chemical Implication |

|---|---|---|

| Hydroxyl Hydrogen (O-H) | Strongly Positive (Blue) | Hydrogen bond donor site. |

| Hydroxyl Oxygen | Strongly Negative (Red) | Hydrogen bond acceptor site; site for protonation. |

| Fluorine Atoms (CF3) | Negative (Red/Orange) | Contribute to overall molecular polarity; potential sites for weak interactions. |

| Phenyl Ring | Slightly Negative (π-system) | Can engage in π-stacking or cation-π interactions. |

Quantum Chemical Calculations for Stereochemical Assignments

Determining the absolute configuration (the specific R or S arrangement at a chiral center) is a fundamental challenge in stereochemistry. wikipedia.org While experimental techniques like X-ray crystallography are definitive, they require suitable crystals. Quantum chemical calculations offer a powerful alternative for assigning the absolute configuration of molecules in solution. researchgate.net

The chiral tag method is a sophisticated approach that combines experimental spectroscopy with quantum chemical calculations to determine the absolute configuration of a chiral analyte. nih.gov The method involves creating a non-covalent complex between the analyte (this compound) and a "chiral tag"—a molecule of known absolute configuration.

The procedure is as follows:

The chiral analyte is mixed with a chiral tag, forming two possible diastereomeric complexes in solution (e.g., (S)-tag-(R)-alcohol and (S)-tag-(S)-alcohol).

The geometry of both possible diastereomeric complexes is optimized using quantum chemical methods like DFT. rsc.org

Spectroscopic parameters, such as vibrational circular dichroism (VCD) or rotational constants, are calculated for each of the optimized diastereomer structures.

The calculated spectrum for each diastereomer is compared with the experimentally measured spectrum of the complex mixture.

A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the analyte. researchgate.netnih.gov

| Complex | Calculated Spectroscopic Data | Experimental Data | Conclusion |

|---|---|---|---|

| (S)-Tag + (R)-Analyte | Calculated Spectrum A | Experimental Spectrum matches Spectrum B | Analyte has (S) configuration |

| (S)-Tag + (S)-Analyte | Calculated Spectrum B |

Advanced Computational Methodologies in Fluorine Chemistry

The unique properties of fluorine—its high electronegativity, small size, and low polarizability—present distinct challenges for computational modeling. nih.govresearchgate.net Standard DFT methods that work well for simple hydrocarbons may be less accurate for highly fluorinated compounds.

Consequently, advanced computational methodologies are often required to achieve reliable results. This includes the use of:

Specialized DFT Functionals: Functionals such as M06-2X or the ωB97X-D are often preferred as they are better parameterized to handle the complex electronic effects in fluorinated and other challenging systems. researchgate.netacs.org

Larger Basis Sets: Basis sets like the def2-QZVPP or aug-cc-pVTZ, which include multiple polarization and diffuse functions, are necessary to accurately describe the electron distribution around the highly electronegative fluorine atoms.

Accurate Solvation Models: For calculations meant to simulate solution-phase behavior, the choice of an implicit solvation model (e.g., SMD, IEFPCM) is critical and can significantly impact the accuracy of predicted properties like pKa. acs.org

These advanced methods are essential for obtaining quantitatively accurate predictions of reaction energy barriers, conformational energies, and spectroscopic properties for molecules like this compound, bridging the gap between theoretical models and experimental reality. nih.govacs.org

Applications in Organic Synthesis and As Synthetic Precursors

Role as a Versatile Chiral Building Block

A chiral building block is an enantiomerically pure or enriched compound used in the synthesis of more complex, stereochemically defined molecules. researchgate.net 1,1,1-Trifluoro-3-phenylpropan-2-ol, particularly in its enantiopure forms, is an exemplary chiral building block. Its value lies in the C2 stereocenter, which bears both a hydroxyl group for further functionalization and a robust trifluoromethyl group.

The introduction of fluoroalkyl groups into chiral ligands or substrates has been shown to enhance their ability to induce asymmetry in stereoselective reactions. mdpi.com Chiral α-trifluoromethyl-β-amino alcohols, which can be synthesized from precursors like this compound, have demonstrated improved stereoselectivity in various chemical transformations compared to their non-fluorinated counterparts. mdpi.com The utility of this compound is showcased in its ability to be converted into a range of other chiral fluorinated synthons, such as epoxides, amino alcohols, and nitrogen-containing heterocycles, where the original stereochemistry of the alcohol dictates the stereochemical outcome of the final product.

Precursor for Complex Fluorinated Architectures

The functional groups of this compound allow it to serve as a starting point for a variety of more elaborate trifluoromethylated structures. The hydroxyl group can be readily converted into a good leaving group or oxidized, paving the way for the introduction of new functionalities and the formation of cyclic systems.

Trifluoromethylated epoxides are highly valuable intermediates due to the reactivity of the strained three-membered ring, which can be opened by various nucleophiles to install a trifluoromethyl-carbinol motif. A practical synthetic route to chiral α-trifluoromethyl-α-alkyl epoxides can be achieved from a corresponding diol. acs.org The ring closure of a diol can be accomplished using reagents like mesyl chloride (MsCl) and triethylamine (B128534) (TEA) to furnish the chiral epoxide in high yield. acs.org

A plausible synthetic pathway from this compound to its corresponding epoxide, (2-(trifluoromethyl)-3-phenyloxirane), would involve a multi-step sequence. This pathway leverages the conversion of the secondary alcohol into a suitable precursor for intramolecular cyclization.

Proposed Synthetic Pathway to (2-(Trifluoromethyl)-3-phenyloxirane):